![molecular formula C10H8BClF3NO3 B7956176 [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride](/img/structure/B7956176.png)
[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride
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Overview
Description
[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- [6-(Methoxy)quinolin-8-yl]boronic acid hydrochloride
- [6-(Ethoxy)quinolin-8-yl]boronic acid hydrochloride
- [6-(Trifluoromethyl)quinolin-8-yl]boronic acid hydrochloride
Uniqueness
Compared to its analogs, [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts greater electron-withdrawing properties and enhances the compound’s reactivity and stability. This makes it particularly valuable in reactions requiring high selectivity and efficiency .
Properties
IUPAC Name |
[6-(trifluoromethoxy)quinolin-8-yl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3.ClH/c12-10(13,14)18-7-4-6-2-1-3-15-9(6)8(5-7)11(16)17;/h1-5,16-17H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQXBHAOJBAMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)OC(F)(F)F)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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